molecular formula C19H24N4O3 B2811863 2-(benzyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide CAS No. 1904186-01-1

2-(benzyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide

Cat. No. B2811863
CAS RN: 1904186-01-1
M. Wt: 356.426
InChI Key: JYWMNTCPUMRWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Alternative Products in One-Pot Reactions

Research by Krauze et al. (2007) highlights the formation of alternative products, including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, in a one-pot cyclocondensation involving similar compounds. This study emphasizes the complexity and potential of one-pot reactions in synthesizing various derivatives (Krauze, Vilums, Sīle, & Duburs, 2007).

Anticancer and Anti-inflammatory Activities

Ghule, Deshmukh, and Chaudhari (2013) designed and synthesized derivatives with structures similar to the compound . They evaluated these derivatives for anticancer and anti-inflammatory activities. Their study underscores the potential biomedical applications of such compounds (Ghule, Deshmukh, & Chaudhari, 2013).

Inhibitor for Acyl-Coenzyme A

Shibuya et al. (2018) identified a compound structurally related to 2-(benzyloxy)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide as a potent inhibitor of human acyl-coenzyme A. This discovery could be significant for the treatment of diseases involving acyl-coenzyme A overexpression (Shibuya et al., 2018).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with structural similarities, showing analgesic and anti-inflammatory activities. Their research demonstrates the potential of these compounds in pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Antimicrobial and Antioxidant Agents

Naraboli and Biradar (2017) synthesized compounds structurally related to the compound and evaluated them for antimicrobial and antioxidant activities. This highlights their potential in addressing bacterial and fungal infections, as well as oxidative stress (Naraboli & Biradar, 2017).

Enzyme Inhibitory Activities

Khalid et al. (2014) synthesized derivatives and evaluated them for enzyme inhibitory activities. Their findings suggest potential applications in managing conditions related to enzyme dysfunctions (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, & Ejaz, 2014).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) studied the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds showed effectiveness against pathogenic bacteria and Candida species, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Synthesis of Neuropeptide Antagonists

Torrens et al. (2005) synthesized a series of 2-benzoxazinone derivatives, including structures similar to the compound , as neuropeptide Y5 antagonists. These compounds could potentially be used in the treatment of obesity (Torrens, Mas, Port, Castrillo, Sanfeliu, Guitart, Dordal, Romero, Fisas, Sánchez, Hernández, Pérez, Pérez, & Buschmann, 2005).

Anticonvulsant Activity

Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński (2015) synthesized and evaluated a series of acetamides for anticonvulsant activity. Their study provides insights into the potential use of these compounds in treating epilepsy (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

Anti-Inflammatory Compound Discovery

Burayk, Oh‐hashi, & Kandeel (2022) explored the anti-inflammatory efficacy of benzimidazole piperidine and phenoxy pyridine derivatives, showcasing their potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) (Burayk, Oh‐hashi, & Kandeel, 2022).

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-17(24)22-19(20-14)23-9-7-16(8-10-23)21-18(25)13-26-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWMNTCPUMRWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-phenylmethoxyacetamide

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